

Synthesis and Characterization of Fluroxypyr-butometyl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluroxypyr-butometyl*

Cat. No.: *B141213*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxypyr-butometyl, with the IUPAC name 1-butoxypropan-2-yl 2-((4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy)acetate, is a synthetic auxin herbicide.^{[1][2]} It is an ester derivative of fluroxypyr, a widely used herbicide for the control of broadleaf weeds.^{[3][4]} Like other auxinic herbicides, **Fluroxypyr-butometyl** mimics the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species. This technical guide provides a comprehensive overview of the synthesis and characterization of **Fluroxypyr-butometyl**, including a representative experimental protocol and expected analytical data.

Physicochemical Properties

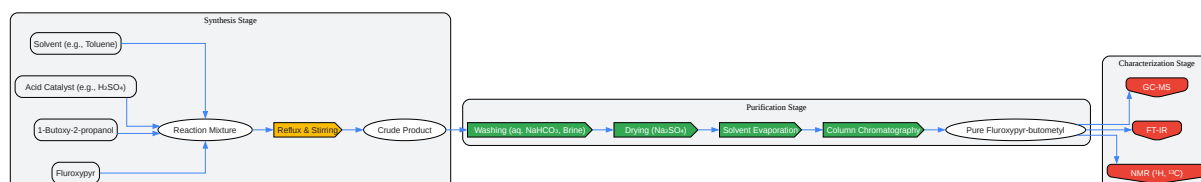
A summary of the key physicochemical properties of **Fluroxypyr-butometyl** is presented in the table below.

Property	Value	Reference
IUPAC Name	1-butoxypropan-2-yl 2-((4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy)acetate	[1]
CAS Number	154486-27-8	[1]
Molecular Formula	C ₁₄ H ₁₉ Cl ₂ FN ₂ O ₄	[2]
Molecular Weight	369.22 g/mol	[2]
Appearance	White crystalline solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Synthesis of Fluroxypyr-butometyl

The synthesis of **Fluroxypyr-butometyl** is achieved through the esterification of fluroxypyr with 1-butoxy-2-propanol. This reaction typically involves an acid catalyst and is conducted in an organic solvent.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis, purification, and characterization of **Fluroxypyr-butometyl**.

Representative Experimental Protocol

Materials:

- Fluroxypyr (1.0 eq)
- 1-Butoxy-2-propanol (1.2 eq)
- Concentrated Sulfuric Acid (catalytic amount)
- Toluene (anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography elution

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add fluroxypyr, 1-butoxy-2-propanol, and toluene.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure **Fluroxypyr-butometyl**.

Characterization of Fluroxypyr-butometyl

The structure and purity of the synthesized **Fluroxypyr-butometyl** can be confirmed by various spectroscopic techniques. The following tables summarize the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected Data)

^1H NMR (400 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5	s	1H	Pyridinyl-H
~5.2	m	1H	O-CH(CH ₃)
~4.8	s	2H	O-CH ₂ -COO
~3.4	t	2H	O-CH ₂ -CH ₂
~3.3	d	2H	O-CH ₂ -CH(CH ₃)
~1.5	m	2H	CH ₂ -CH ₂ -CH ₃
~1.3	d	3H	CH(CH ₃)
~1.3	m	2H	CH ₂ -CH ₃
~0.9	t	3H	CH ₂ -CH ₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~168	C=O (ester)
~155	C-F (pyridin-yl)
~145	C-Cl (pyridin-yl)
~142	C-O (pyridin-yl)
~138	C-N (pyridin-yl)
~120	C-Cl (pyridin-yl)
~110	C-NH ₂ (pyridin-yl)
~75	O-CH(CH ₃)
~72	O-CH ₂ -CH
~70	O-CH ₂ -CH ₂
~65	O-CH ₂ -COO
~32	CH ₂ -CH ₂ -CH ₃
~19	CH ₂ -CH ₃
~17	CH(CH ₃)
~14	CH ₂ -CH ₃

Fourier-Transform Infrared (FT-IR) Spectroscopy (Expected Data)

Wavenumber (cm ⁻¹)	Functional Group
~3400-3300	N-H stretch (amine)
~2960-2850	C-H stretch (aliphatic)
~1750	C=O stretch (ester)
~1600, ~1470	C=C and C=N stretch (aromatic ring)
~1250	C-O stretch (ester)
~1100	C-F stretch
~800-700	C-Cl stretch

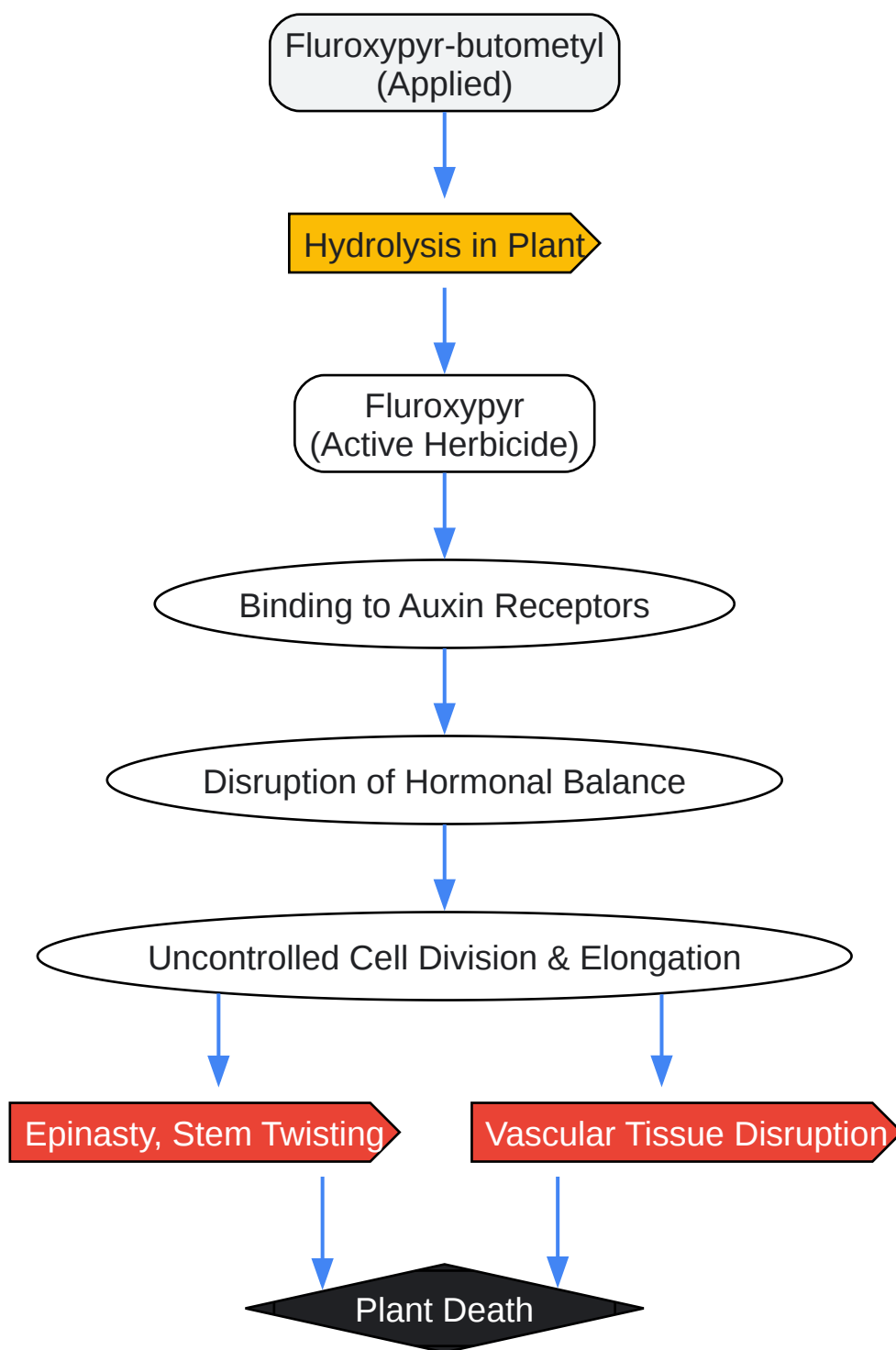
Gas Chromatography-Mass Spectrometry (GC-MS) (Expected Data)

The mass spectrum of **Fluroxypyr-butometyl** is expected to show a molecular ion peak ($[M]^+$) and characteristic fragmentation patterns. Based on the structure and data from the related compound Fluroxypyr-meptyl, the following fragments are anticipated.

m/z	Proposed Fragment
369/371/373	$[M]^+$ (isotopic pattern for 2 Cl atoms)
255/257/259	$[\text{Fluroxypyr acid}]^+$
117	$[\text{C}_6\text{H}_{13}\text{O}]^+$ (butoxypropyl fragment)
57	$[\text{C}_4\text{H}_9]^+$ (butyl fragment)

Signaling Pathway

Fluroxypyr-butometyl, after hydrolysis to its active form, fluroxypyr, acts as a synthetic auxin. This disrupts the normal hormonal balance in susceptible plants, leading to a cascade of events that ultimately result in plant death.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of **Fluroxypyr-butometyl** in susceptible plants.

Disclaimer: The experimental protocol and characterization data provided are representative and based on general chemical principles and data from analogous compounds. Actual results

may vary, and all laboratory work should be conducted with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluroxypyr-butometyl | C₁₄H₁₉Cl₂FN₂O₄ | CID 15278321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Fluroxypyr-meptyl | C₁₅H₂₁Cl₂FN₂O₃ | CID 54745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluroxypyr | C₇H₅Cl₂FN₂O₃ | CID 50465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and Characterization of Fluroxypyr-butometyl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141213#synthesis-and-characterization-of-fluroxypyr-butometyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com